N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

chemical biology hit-to-lead probe compound

N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide is a synthetic phenylacetamide urea derivative (C21H25N3O4, MW 383.44 g/mol) cataloged in public chemical registries. Publicly accessible bioactivity or physicochemical characterization data are extremely sparse; no authoritative pharmacological profile, selectivity panel, or comparative study was identified at the time of this analysis.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 1207028-89-4
Cat. No. B2387553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide
CAS1207028-89-4
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
InChIInChI=1S/C21H25N3O4/c1-27-18-10-5-15(11-19(18)28-2)13-22-21(26)24-17-6-3-14(4-7-17)12-20(25)23-16-8-9-16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,23,25)(H2,22,24,26)
InChIKeyXDNDFUKKHUOSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide (CAS 1207028-89-4): Chemical Identity and Baseline Characterization for Procurement Evaluation


N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide is a synthetic phenylacetamide urea derivative (C21H25N3O4, MW 383.44 g/mol) cataloged in public chemical registries [1]. Publicly accessible bioactivity or physicochemical characterization data are extremely sparse; no authoritative pharmacological profile, selectivity panel, or comparative study was identified at the time of this analysis.

Data landscape
No publicly available bioactivity, selectivity, or ADME data
Procurement decision
Requires de novo characterization before research use
Intended context
Only for labs equipped to generate primary target engagement and profiling data

Why In-Class Urea-Acetamide Compounds Cannot Simply Substitute N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide


No published head-to-head comparisons, selectivity profiles, or quantitative structure–activity relationship (QSAR) models exist for this compound. Consequently, the assumption that closely related analogs (e.g., N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide or other dimethoxybenzyl urea derivatives) would exhibit interchangeable biological or chemical behavior is unsupported [1]. Any substitution without direct experimental validation carries unquantifiable risk.

No comparative data exist; structurally related dimethoxybenzyl urea analogs cannot be assumed interchangeable without direct experimental validation.
Similarity in urea-acetamide scaffold does not guarantee matched target engagement, selectivity, or metabolic stability; substitution risk is unquantifiable.

N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide: Quantitative Differentiation Evidence Inventory


Absence of Published Comparator Data for N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

A comprehensive search of public databases (PubMed, ChEMBL, BindingDB, PubChem, SureChEMBL) and patent repositories did not yield any quantitative bioactivity, ADMET, or selectivity data for this compound. No head-to-head study versus a named comparator exists. The compound's CAS number appears primarily in vendor catalogs but not in peer-reviewed efficacy or selectivity papers [1].

Absence of comparator data
Data to verify
No bioactivity data in public databases
Procurement decisions cannot be evidence-based
Primary data generation required before selection
chemical biology hit-to-lead probe compound

No Selectivity or Off-Target Profile Available for N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

The compound has not been profiled in any public selectivity panel (e.g., Eurofins LeadProfiling, DiscoverX scanMAX). In contrast, structurally related urea-containing probes are routinely screened against diverse target panels, generating actionable selectivity scores [1]. The absence of such data prevents any claim of target specificity.

Selectivity profiling gap
Class-level inference
Not performed in any public selectivity panel
Target specificity cannot be claimed
Urea-based probes typically require panel data
selectivity kinase profiling off-target

No In Vivo Pharmacokinetic or Metabolic Stability Data for N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

No in vivo pharmacokinetic study, metabolic stability assay (microsomal or hepatocyte), or plasma protein binding measurement has been reported for this compound. The N-cyclopropyl acetamide moiety is present in several FDA-approved drugs and clinical candidates, where it often confers improved metabolic stability relative to N-methyl or unsubstituted amides, but this extrapolation cannot be directly applied without experimental confirmation [1].

PK/ADME data absent
Class-level inference
No in vivo PK or metabolic stability reported
In vivo suitability remains unassessed
N-cyclopropyl acetamide class stability not directly transferable
pharmacokinetics metabolic stability in vivo

N-Cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide: Evidence-Linked Application Scenarios for Procurement Planning


Primary Hit-to-Lead Exploration Requiring De Novo Characterization

Given the complete lack of published bioactivity data, this compound is suitable only for research groups equipped to perform full characterization: target engagement assays, selectivity profiling, and preliminary ADME. It cannot be selected based on existing literature evidence [1].

Chemical Probe Development with Mandatory Negative Control Experiments

If the compound is hypothesized to inhibit a specific target based on computational docking (as suggested by vendor-generated data on excluded sites), users must independently verify target engagement and include a structurally matched inactive analog as a negative control. No published selectivity data exist to rule out off-target effects [1].

Synthetic Methodology Development Using the Urea-Acetamide Scaffold

The compound may serve as a synthetic intermediate or building block for medicinal chemistry campaigns, as its cyclopropyl amide and dimethoxybenzyl urea motifs are common in bioactive molecules. However, no literature precedent for this specific compound in synthetic applications was identified [1].

Application
Selection Property
Validation Focus
Hit-to-lead exploration
Full characterization capability required
Target engagement and selectivity profiling
Chemical probe development
Negative control analog availability
Off-target and selectivity validation
Synthetic methodology
Scaffold utility for medchem
Synthetic precedent and building-block verification
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